methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a naphthylmethoxy group, and an acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.
Introduction of the Naphthylmethoxy Group: The naphthylmethoxy group is introduced through a nucleophilic substitution reaction, where a naphthylmethanol derivative reacts with the chromen-2-one core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate: This compound has a similar chromen-2-one core but features a tetrazolylmethoxy group instead of a naphthylmethoxy group.
Methyl [4,8-dimethyl-2-oxo-7-(1H-imidazol-5-ylmethoxy)-2H-chromen-3-yl]acetate: Another similar compound with an imidazolylmethoxy group.
Uniqueness
Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of chromenone derivatives. Its complex structure, characterized by a chromenone core with various substituents, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H22O5. The compound features:
- A chromenone backbone which is known for its biological activity.
- Methoxy and methyl substituents that may influence its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, similar compounds have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) cells. The following table summarizes findings related to the anticancer activity of related compounds:
Compound Name | IC50 (μM) | Cancer Type | Reference |
---|---|---|---|
This compound | TBD | TBD | TBD |
Coumarin derivative A | 9.54 | MCF-7 | |
Coumarin derivative B | 0.47 | MCF-7 | |
Coumarin ester C | 21.8 | Tumor-associated hCA IX |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. Compounds with similar structures have been reported to inhibit carbonic anhydrase (CA) isoforms selectively, which is crucial in cancer metabolism and tumor growth.
Mechanistic Studies
Mechanistic studies on related compounds suggest that the biological activity of chromenones can be attributed to:
- Interaction with DNA : Some derivatives intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Such as carbonic anhydrases involved in tumor growth.
Case Studies
Several case studies have highlighted the therapeutic potential of chromenone derivatives:
- Study on MCF-7 Cells : A study demonstrated that a similar chromenone derivative exhibited an IC50 of 0.47 μM against MCF-7 cells, indicating strong anticancer properties .
- Selectivity Towards hCA IX : Another study found that certain derivatives showed high selectivity towards tumor-associated hCA IX over cytosolic hCA I isoform with an IC50 of 21.8 nM .
Properties
Molecular Formula |
C25H22O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-[4,8-dimethyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C25H22O5/c1-15-19-11-12-22(16(2)24(19)30-25(27)21(15)13-23(26)28-3)29-14-18-9-6-8-17-7-4-5-10-20(17)18/h4-12H,13-14H2,1-3H3 |
InChI Key |
ZKDWACIDFUOACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC |
Origin of Product |
United States |
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